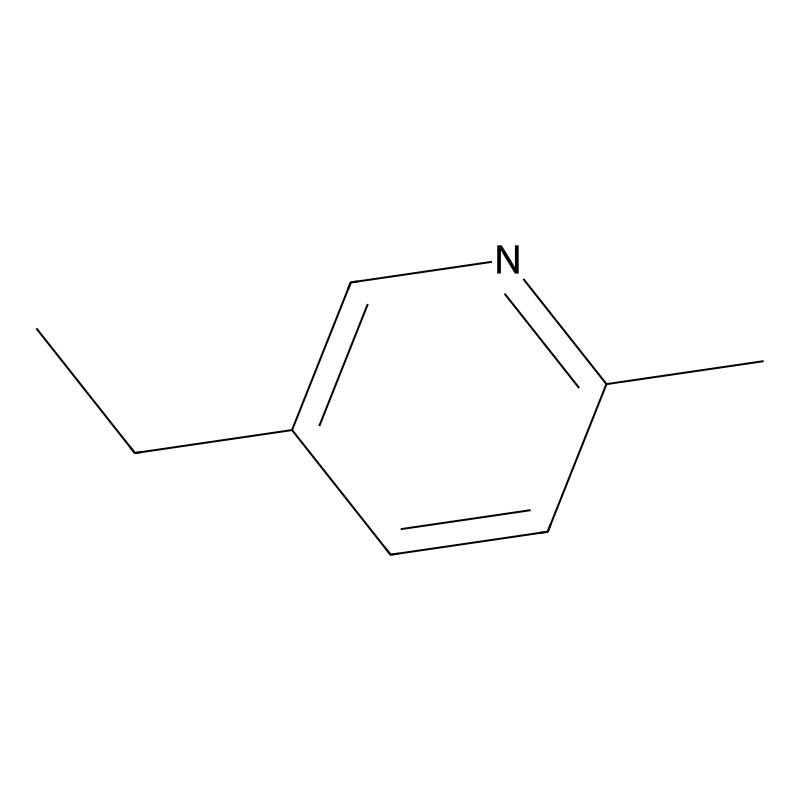

5-Ethyl-2-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

12 mg/mL at 20 °C

Sol in alc, ether, benzene, dilute acids, concn sulfuric acid

Very soluble in acetone

In water, 1.2 g/100 ml @ 29 °C

Solubility in water, g/l at 20 °C: 12 (moderate)

Slightly soluble in water and fat

Soluble (in ethanol)

Synonyms

Canonical SMILES

Precursor to Nicotinic Acid (Vitamin B3):

This compound serves as a convenient precursor for the synthesis of nicotinic acid, a vital form of vitamin B3. The conversion involves oxidation of 5-ethyl-2-methylpyridine with nitric acid, followed by decarboxylation of the intermediate 2,5-pyridinedicarboxylic acid . This efficient synthesis contributes to research related to vitamin B3 deficiency and its treatment.

Investigation of Maillard Reaction Chemistry:

5-ethyl-2-methylpyridine plays a role in studies exploring the Maillard reaction, a complex series of chemical reactions responsible for the characteristic flavors and aromas found in cooked foods. This compound contributes to the formation of volatile compounds associated with nutty and roasted aromas, particularly in Parmigiano-Reggiano cheese . Research utilizes this understanding to optimize food processing techniques and enhance the sensory quality of various products.

Studies on Solid-Phase Microextraction (SPME):

The adsorption properties of 5-ethyl-2-methylpyridine have been explored in the context of solid-phase microextraction (SPME), a technique used to extract and preconcentrate volatile and semi-volatile compounds from various matrices. Studies demonstrate the effectiveness of this compound in extracting specific analytes at nanogram levels, both from headspace and liquid samples . This research contributes to the development and refinement of SPME methods for diverse analytical applications.

5-Ethyl-2-methylpyridine has the molecular formula C₈H₁₁N and a molecular weight of approximately 121.18 g/mol . It is typically encountered as a colorless to yellow liquid that is insoluble in water and denser than water . The compound possesses a characteristic pyridine ring structure with an ethyl group at the fifth position and a methyl group at the second position. It can be synthesized through various methods, including one-pot reactions and hydrothermal processes .

- Neutralization Reactions: It can neutralize acids in exothermic reactions to form salts and water .

- Reactivity with Strong Reducing Agents: When combined with strong reducing agents like hydrides, it may generate hydrogen gas, which is flammable .

- Compatibility Issues: The compound is known to be incompatible with isocyanates, halogenated organics, and other reactive groups .

Several methods exist for synthesizing 5-Ethyl-2-methylpyridine:

- One-Pot Synthesis: A straightforward method involves using ammonium bicarbonate and ethanol under hydrothermal conditions with copper oxide as a catalyst. This method has been noted for its eco-friendliness and efficiency .

- Novel Reaction Routes: Recent studies have explored alternative pathways involving cyclic acetaldehyde ammonia trimer as a precursor, yielding significant amounts of the desired product under controlled conditions .

5-Ethyl-2-methylpyridine finds applications across various industries:

- Pharmaceuticals: It serves as an intermediate in the synthesis of several drugs, particularly anti-inflammatory agents.

- Agriculture: The compound is used in developing crop protection chemicals.

- Nutrition: It plays a role in formulations related to both animal and human nutrition .

Several compounds share structural similarities with 5-Ethyl-2-methylpyridine. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methylpyridine | C₅H₇N | Methyl group at position 2 |

| 3-Ethyl-6-methylpyridine | C₈H₁₁N | Ethyl group at position 3 |

| 5-Ethyl-α-picoline | C₈H₁₁N | Similar structure but different positions |

| 2-Picoline | C₅H₇N | Methyl group at position 2 |

Uniqueness of 5-Ethyl-2-Methylpyridine

What sets 5-Ethyl-2-methylpyridine apart from its analogs is primarily its unique combination of ethyl and methyl substituents on the pyridine ring, which may influence its reactivity and biological activity differently compared to other pyridines. Its specific applications in pharmaceuticals further enhance its significance within this chemical family.

Physical Description

Liquid

COLOURLESS LIQUID.

Colourless liquid; Sharp penetrating aromatic aroma

Color/Form

XLogP3

Boiling Point

178.3 °C

177.8 °C @ 747 mm Hg

Flash Point

155 °F, 68 °C (OPEN CUP)

68 °C o.c.

Vapor Density

Relative vapor density (air = 1): 4.2

Density

d0 0.94

Specific gravity: 0.9184 @ 23 °C/4 °C

Density (at 20 °C): 0.92 g/cm³

Relative density of the vapour/air-mixture at °C (air = 1): 1.01

0.917-0.923

LogP

Odor

Strong aromatic odo

Melting Point

-70.9 °C

-70.3 °C (freezing point)

-70.9°C

-70 °C

UNII

GHS Hazard Statements

H302 (99.95%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (99.67%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (89.58%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (10.42%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (79.7%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (10.42%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (89.25%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H412 (84.2%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.43 mmHg

1.43 mm Hg @ 25 °C

Vapor pressure, kPa at 20 °C: 0.191

Pictograms

Corrosive;Acute Toxic;Irritant

Impurities

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fire Hazards -> Corrosives, Flammable - 2nd degree

Methods of Manufacturing

2-Methyl-5-ethylpyridine is made by a liquid-phase process in a 70% yield from acetaldehyde or ethylene (80% yield).

Reaction of paraldehyde with aqueous ammonia in the liquid phase is carried out at 200-300 °C and 12-13 MPa in the presence of an ammonium salt...to give 2-methyl-5-ethylpyridine in about 70% yield.

2-Methyl-5-ethylpyridine is obtained in the presence of fluoride ions by the reaction of aqueous ammonia with acetaldehyde (or with paraldehyde, which slowly releases the monomer).

General Manufacturing Information

Pyridine, 5-ethyl-2-methyl-: ACTIVE

Picolines and other substituted pyridines are byproducts.

Analytic Laboratory Methods

NIOSH Method 1613. Analysis of air samples for pyridine using gas chromatography with FID detection. Working range of 1 to 14 ppm (3 to 45 mg/cu m) for a 100-L air sample /Pyridine/

Pyridine and its derivatives in water and sediment were determined by gas chromatography. Recovery was 95, 90, and 84% from purified water, river water, and sediment, respectively. The detection limit was 0.001 mg/l water and 0.01 mg/l sediment. /Pyridine and its derivatives/